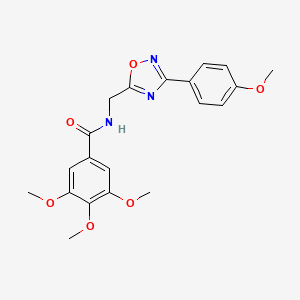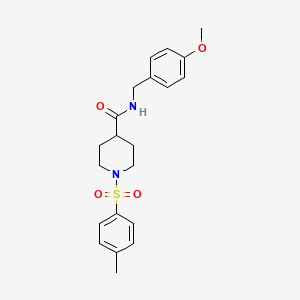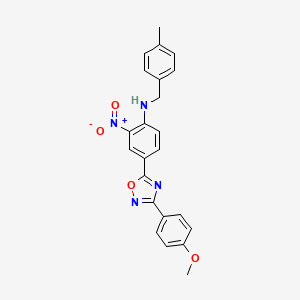
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide, also known as CP-464709, is a small molecule drug that has been developed for the treatment of cancer. It is a member of the sulfonamide class of drugs, which have been used for over 70 years to treat a variety of diseases including bacterial infections and cancer. CP-464709 has shown promise in preclinical studies as a potential treatment for a variety of cancers, including breast, lung, and prostate cancer.
Mecanismo De Acción
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide works by inhibiting a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins in the cell. HSP90 is overexpressed in many types of cancer cells, and plays a critical role in the growth and survival of these cells. By inhibiting HSP90, this compound disrupts the function of multiple signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It also induces the expression of genes involved in apoptosis, cell cycle arrest, and DNA damage repair. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is that it has shown efficacy in a variety of preclinical models of cancer, indicating that it may have broad-spectrum activity against different types of cancer. Another advantage is that it has a well-understood mechanism of action, which can help researchers to design experiments to test its effectiveness. One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions that could be pursued in the development of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide. One direction is to test its efficacy in clinical trials, to determine whether it is safe and effective in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further research could be done to identify biomarkers that could be used to predict which patients are most likely to benefit from treatment with this compound.
Métodos De Síntesis
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals with each other. The synthesis starts with the reaction of 4-chlorobenzenesulfonamide with sodium hydroxide, which produces 4-chlorobenzenesulfonic acid. This is then reacted with 4-aminobenzenesulfonamide to produce 4-(4-chlorobenzenesulfonamido)aniline. The final step involves the reaction of 4-(4-chlorobenzenesulfonamido)aniline with acetic anhydride and sulfuric acid to produce this compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models of breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O5S2/c15-10-1-5-13(6-2-10)25(22,23)17-9-14(19)18-11-3-7-12(8-4-11)24(16,20)21/h1-8,17H,9H2,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUBNCJSWRNABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)




![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)
![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)


